molecular formula C14H21N3OS2 B12230170 4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B12230170
M. Wt: 311.5 g/mol
InChI Key: WJHBCRZRIRVLGD-UHFFFAOYSA-N
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Description

4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiomorpholine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as ethanol or chloroform, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free Claisen-Schmidt condensation at elevated temperatures (100-110°C) in the presence of catalysts like SiCl4 can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(1,3-Thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols

Properties

Molecular Formula

C14H21N3OS2

Molecular Weight

311.5 g/mol

IUPAC Name

[1-(1,3-thiazol-5-ylmethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H21N3OS2/c18-14(17-4-6-19-7-5-17)12-2-1-3-16(9-12)10-13-8-15-11-20-13/h8,11-12H,1-7,9-10H2

InChI Key

WJHBCRZRIRVLGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CN=CS2)C(=O)N3CCSCC3

Origin of Product

United States

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